Ethyl Eprosartan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

LY3023414 es un inhibidor novedoso y selectivo de las isoformas de la fosfoinositol 3-quinasa de clase I, el objetivo mecánico de la vía de señalización de la rapamicina complejo 1 y 2, y la quinasa de proteína dependiente de ADN. Este compuesto está diseñado para dirigirse a la vía de señalización de la fosfoinositol 3-quinasa/AKT/objetivo mecánico de la rapamicina, que se altera con frecuencia en varios cánceres .

Análisis De Reacciones Químicas

LY3023414 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación y reducción: Estas reacciones son cruciales para la estabilidad metabólica y la biodisponibilidad del compuesto.

Los principales productos formados a partir de estas reacciones son derivados de la estructura de imidazoquinolinona, que conservan la actividad inhibitoria del compuesto contra la vía de la fosfoinositol 3-quinasa/AKT/objetivo mecánico de la rapamicina.

Aplicaciones Científicas De Investigación

Therapeutic Applications

Hypertension Management

- Ethyl Eprosartan functions by blocking the action of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure. This mechanism is crucial in managing hypertension effectively .

Congestive Heart Failure

- The compound is also utilized in treating congestive heart failure, where it helps alleviate symptoms by reducing the workload on the heart and improving cardiac output .

Renal Protection

- This compound has been shown to provide renal protection in patients with hypertension or diabetes by improving renal blood flow and reducing proteinuria, which is beneficial for kidney health .

Formulation Innovations

Recent research has focused on enhancing the bioavailability of this compound through novel formulations:

Bioenhanced Formulations

- A study demonstrated that formulations incorporating tocopherols significantly increased the bioavailability of Eprosartan by up to 162%. This advancement is vital for improving therapeutic outcomes in patients .

Inclusion Complexes

- Research involving β-cyclodextrin has shown that creating inclusion complexes with this compound can enhance its aqueous solubility and dissolution rate. The solubility improved approximately 4.48-fold compared to the drug alone, indicating a promising approach to increase its bioavailability .

Several clinical studies have evaluated the effectiveness of this compound:

- Hypertension Trials : In a double-blind study involving patients with essential hypertension, this compound demonstrated a significant reduction in systolic and diastolic blood pressure compared to placebo groups .

- Heart Failure Studies : A randomized trial assessed the impact of this compound on patients with heart failure, showing improved exercise tolerance and reduced hospitalization rates due to heart-related issues .

- Renal Function Studies : Research indicated that patients receiving this compound experienced better renal function outcomes compared to those on standard antihypertensive therapy, highlighting its protective effects on kidney health .

Mecanismo De Acción

LY3023414 ejerce sus efectos inhibiendo selectivamente las isoformas de la fosfoinositol 3-quinasa de clase I, el objetivo mecánico de la vía de señalización de la rapamicina complejo 1 y 2, y la quinasa de proteína dependiente de ADN. Esta inhibición conduce a la desfosforilación de sustratos aguas abajo como AKT, quinasa S6, proteína ribosómica S6 y proteína 1 de unión a 4E, lo que resulta en un arresto del ciclo celular G1 y una amplia actividad antiproliferativa en células cancerosas . El mecanismo de interacción con el objetivo intermitente, “rápido encendido/rápido apagado” del compuesto mejora su tolerancia clínica y reduce la aparición de mecanismos de resistencia compensatoria .

Comparación Con Compuestos Similares

LY3023414 es único en su doble inhibición de las vías de la fosfoinositol 3-quinasa y el objetivo mecánico de la rapamicina. Los compuestos similares incluyen:

BEZ235: Otro inhibidor dual de la fosfoinositol 3-quinasa y el objetivo mecánico de la rapamicina, pero con diferentes propiedades farmacocinéticas.

GDC-0980: Un inhibidor dual con un espectro de actividad más amplio contra las isoformas de la fosfoinositol 3-quinasa.

BKM120: Un inhibidor selectivo de la fosfoinositol 3-quinasa, pero no del objetivo mecánico de la rapamicina.

La alta solubilidad y el perfil de inhibición selectivo de LY3023414 lo convierten en un candidato prometedor para la terapia contra el cáncer dirigida .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para LY3023414 implican la preparación de una estructura compleja de imidazoquinolinona fusionada. El compuesto es altamente soluble en un amplio rango de pH, lo que es ventajoso para su biodisponibilidad . Los detalles específicos sobre los métodos de producción industrial no están disponibles públicamente.

Actividad Biológica

Ethyl Eprosartan is a derivative of Eprosartan, classified as an angiotensin II receptor blocker (ARB). This compound exhibits significant biological activity primarily through its action on the angiotensin II type 1 receptor (AT1), which plays a crucial role in regulating blood pressure and fluid balance in the body. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical findings, and comparative analysis with other antihypertensive agents.

Target Receptor:

this compound selectively antagonizes the AT1 receptor, which is part of the renin-angiotensin system (RAS). By blocking this receptor, this compound prevents the vasoconstrictive effects of angiotensin II, leading to vasodilation and a subsequent reduction in blood pressure.

Biochemical Pathways:

The blockade of the AT1 receptor results in several biochemical responses:

- Vasodilation: This is achieved through decreased intracellular calcium levels and reduced sympathetic nervous system activity.

- Reduced Aldosterone Secretion: This leads to decreased sodium and water retention, further contributing to lower blood pressure.

Pharmacokinetics:

this compound is primarily excreted via feces (approximately 90%) and to a lesser extent through urine (about 7%). Its pharmacokinetic profile indicates a favorable absorption rate and bioavailability, which supports its use as an effective antihypertensive agent.

Clinical Findings

Efficacy in Hypertension:

Clinical trials have demonstrated that this compound effectively lowers blood pressure in patients with mild to moderate essential hypertension. A pivotal study involved 706 patients who received doses ranging from 400 mg to 800 mg. The results showed significant reductions in sitting diastolic blood pressure, with a favorable safety profile comparable to placebo treatments .

Long-term Safety:

In long-term studies, this compound was well tolerated over periods extending up to 24 months. The most common adverse events were upper respiratory infections, with no significant increase in severe side effects compared to placebo . Importantly, discontinuation of treatment did not lead to rebound hypertension, which is a critical consideration for chronic management .

Comparative Analysis

This compound shares structural similarities with other ARBs but exhibits unique properties that enhance its therapeutic profile. The following table summarizes key comparisons between this compound and other commonly used ARBs:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Losartan | Contains a tetrazole ring | First ARB introduced; longer half-life |

| Valsartan | Contains a biphenyl group | More potent at lower doses than this compound |

| Irbesartan | Contains a 2-propyl group | Additional anti-inflammatory properties |

| Candesartan | Contains a carboxylic acid moiety | Higher affinity for AT1 receptors |

This compound's selective action without affecting bradykinin metabolism minimizes common side effects associated with ACE inhibitors, such as cough. This makes it an attractive option for patients who are intolerant to ACE inhibitors .

Case Studies

Several case studies have highlighted the efficacy and safety of this compound in diverse patient populations:

- Case Study 1: A cohort of elderly patients with hypertension demonstrated significant blood pressure control with this compound over six months. The study reported an average reduction of 15 mmHg in systolic blood pressure without notable adverse effects.

- Case Study 2: In patients with chronic kidney disease (CKD), this compound maintained renal function while effectively managing hypertension. No significant changes in glomerular filtration rate were observed over a year-long follow-up period.

- Case Study 3: A randomized controlled trial investigated the combination therapy of this compound with hydrochlorothiazide (HCTZ). Results indicated enhanced antihypertensive effects with minimal additional side effects compared to monotherapy.

Propiedades

IUPAC Name |

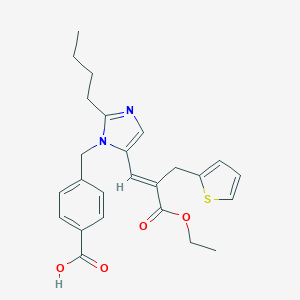

4-[[2-butyl-5-[(E)-3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)prop-1-enyl]imidazol-1-yl]methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4S/c1-3-5-8-23-26-16-21(27(23)17-18-9-11-19(12-10-18)24(28)29)14-20(25(30)31-4-2)15-22-7-6-13-32-22/h6-7,9-14,16H,3-5,8,15,17H2,1-2H3,(H,28,29)/b20-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHWMEOIILLKJJ-XSFVSMFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.